Physicochemical Differentiation: LogP Comparison of 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde vs. Analogs
The target compound exhibits a distinct lipophilicity profile, with a reported LogP value of 1.87 [1]. This value is significantly higher than that of the non-halogenated parent analog, 2-methoxypyridine-3-carbaldehyde, which has reported LogP values ranging from 0.6 to 1.33 [2]. The target compound also demonstrates increased lipophilicity compared to the mono-chlorinated analog 6-chloro-2-methoxypyridine-3-carbaldehyde, which has a LogP of approximately 1.56 [3]. This quantitative difference confirms that the combined 4-fluoro and 6-chloro substitution pattern substantially increases the compound's affinity for lipophilic environments relative to its less substituted analogs.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.87 [1] |
| Comparator Or Baseline | 2-Methoxypyridine-3-carbaldehyde (LogP range: 0.6-1.33 [2]) and 6-Chloro-2-methoxypyridine-3-carbaldehyde (LogP: 1.5561 [3]) |
| Quantified Difference | ΔLogP = +0.54 to +1.27 (vs. 2-methoxy analog); ΔLogP = +0.31 (vs. 6-chloro analog) |
| Conditions | Calculated/experimental partition coefficient between n-octanol and water. |
Why This Matters
Higher LogP predicts enhanced membrane permeability, a critical parameter for designing biologically active compounds intended for intracellular targets.
- [1] ChemSpace. (n.d.). 6-chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde. Retrieved from https://chem-space.com/CSCS00103146846-6D8728 View Source
- [2] PubChem. (2025). 2-Methoxypyridine-3-carbaldehyde. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxypyridine-3-carbaldehyde View Source
- [3] MolBase. (n.d.). 6-Chloro-2-methoxypyridine-3-carboxaldehyde. Retrieved from https://m.molbase.com/moldata/1826858/ View Source
